molecular formula C4H7ClO3 B1363733 Methyl 2-chloro-3-hydroxypropionate CAS No. 98070-39-4

Methyl 2-chloro-3-hydroxypropionate

Cat. No.: B1363733
CAS No.: 98070-39-4
M. Wt: 138.55 g/mol
InChI Key: IPNQALYYANAHGS-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-hydroxypropionate is an organic compound with the molecular formula C4H7ClO3. It is also known as 2-chloro-3-hydroxypropionic acid methyl ester. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-hydroxypropionate can be synthesized through the esterification of 2-chloro-3-hydroxypropionic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-hydroxypropionate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-chloro-3-oxopropionate.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-3-hydroxypropionic acid methyl ester, 2-amino-3-hydroxypropionic acid methyl ester, and 2-thio-3-hydroxypropionic acid methyl ester.

    Oxidation Reactions: The major product is methyl 2-chloro-3-oxopropionate.

    Reduction Reactions: The major product is 2-chloro-3-hydroxypropanol.

Scientific Research Applications

Methyl 2-chloro-3-hydroxypropionate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-hydroxypropionate involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound can bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3-oxopropionate
  • 2-Chloro-3-hydroxypropionic acid
  • Methyl 2-chloro-3-hydroxybutyrate

Uniqueness

Methyl 2-chloro-3-hydroxypropionate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its combination of a chloro group, hydroxyl group, and ester group makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-chloro-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNQALYYANAHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377804
Record name Methyl 2-chloro-3-hydroxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98070-39-4
Record name Methyl 2-chloro-3-hydroxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-3-hydroxypropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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